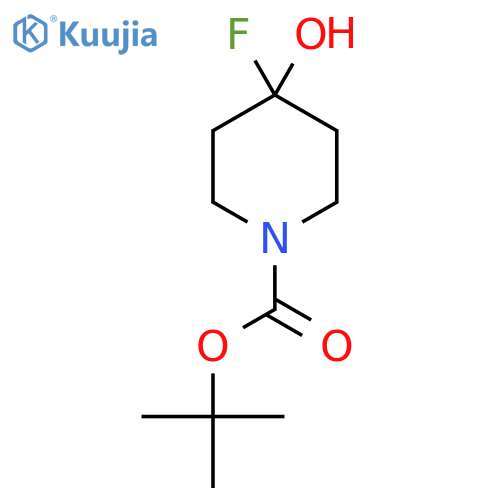

Cas no 2387598-24-3 (tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate)

2387598-24-3 structure

商品名:tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate

CAS番号:2387598-24-3

MF:C10H18FNO3

メガワット:219.25322675705

CID:5290892

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate

- starbld0049632

- tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate

-

- インチ: 1S/C10H18FNO3/c1-9(2,3)15-8(13)12-6-4-10(11,14)5-7-12/h14H,4-7H2,1-3H3

- InChIKey: STLCTQPHPIAMSJ-UHFFFAOYSA-N

- ほほえんだ: FC1(CCN(C(=O)OC(C)(C)C)CC1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 49.8

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0171-500MG |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate |

2387598-24-3 | 95% | 500MG |

¥ 1,438.00 | 2023-03-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0171-5G |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate |

2387598-24-3 | 95% | 5g |

¥ 6,474.00 | 2023-03-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563546-1g |

Tert-butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate |

2387598-24-3 | 98% | 1g |

¥3080 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0171-500mg |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate |

2387598-24-3 | 95% | 500mg |

¥1413.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0171-10g |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate |

2387598-24-3 | 95% | 10g |

¥10595.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0171-250.0mg |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate |

2387598-24-3 | 95% | 250.0mg |

¥849.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0171-500.0mg |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate |

2387598-24-3 | 95% | 500.0mg |

¥1413.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0171-10G |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate |

2387598-24-3 | 95% | 10g |

¥ 10,791.00 | 2023-03-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0171-1G |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate |

2387598-24-3 | 95% | 1g |

¥ 2,158.00 | 2023-03-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0171-1g |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate |

2387598-24-3 | 95% | 1g |

¥2119.0 | 2024-04-22 |

tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2387598-24-3 (tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate) 関連製品

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2387598-24-3)tert-butyl 4-fluoro-4-hydroxy-piperidine-1-carboxylate

清らかである:99%/99%/99%/99%

はかる:500.0mg/1.0g/5.0g/10.0g

価格 ($):177.0/266.0/797.0/1328.0